Chemical and physical properties of Cyclohexene, 4-(bromomethyl)-4-methyl-
Chemical and physical properties of Cyclohexene, 4-(bromomethyl)-4-methyl-
An In-depth Technical Guide to Cyclohexene, 4-(bromomethyl)-4-methyl-
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Cyclohexene, 4-(bromomethyl)-4-methyl-, a versatile bifunctional molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthetic strategies, reactivity, and potential applications of this compound as a valuable building block in modern organic and medicinal chemistry.
Core Physicochemical Characteristics
Cyclohexene, 4-(bromomethyl)-4-methyl- possesses a unique structure featuring a cyclohexene ring with a quaternary carbon at the 4-position. This carbon is substituted with both a methyl group and a reactive bromomethyl group. This arrangement offers two distinct sites for chemical modification: the nucleophilic double bond and the electrophilic carbon of the alkyl bromide.
Below is a summary of its key computed and identifying properties.
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)-4-methylcyclohexene | [1] |
| Molecular Formula | C₈H₁₃Br | [1] |
| Molecular Weight | 189.09 g/mol | [1] |
| CAS Number | 61860-10-4 | [1] |
| Canonical SMILES | CC1(CCC=CC1)CBr | [1] |
| InChIKey | CHSIUMDNLSJYGN-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 188.02006 Da | [1] |
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Synthesis and Purification Strategies
While specific literature on the direct synthesis of 4-(bromomethyl)-4-methylcyclohexene is sparse, a robust synthetic route can be logically derived from well-established analogous reactions, particularly the acid-catalyzed dehydration of cyclohexanols.[2][3][4] A plausible precursor is (4-methylcyclohex-3-en-1-yl)methanol, which can be synthesized from commercially available starting materials.
The pivotal step is the dehydration of a suitable alcohol precursor, such as 4-methyl-4-(hydroxymethyl)cyclohexanol, to form the cyclohexene ring. The subsequent conversion of the primary alcohol to an alkyl bromide can be achieved using standard brominating agents.
Proposed Synthetic Workflow
Exemplary Protocol: Acid-Catalyzed Dehydration
This protocol is adapted from the synthesis of 4-methylcyclohexene from 4-methylcyclohexanol and serves as a validated model for the dehydration step.[2][3]
Causality Behind Experimental Choices:
-
Acid Catalyst: A mixture of phosphoric and sulfuric acid is used. Phosphoric acid is the primary dehydrating agent, while a catalytic amount of the stronger sulfuric acid ensures efficient protonation of the hydroxyl group, converting it into a good leaving group (water).[2]
-
Distillation: The product alkene typically has a lower boiling point than the starting alcohol.[2] By heating the reaction mixture to a controlled temperature, the product can be distilled as it forms, shifting the equilibrium towards the product side according to Le Châtelier's principle and minimizing side reactions.[3]
-
Workup: A wash with saturated sodium chloride solution (brine) helps to remove residual acid and water from the organic distillate. Anhydrous sodium sulfate is then used as a drying agent to remove the last traces of water.[4]
Step-by-Step Methodology:
-
Charge a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus with the precursor alcohol.
-
Slowly add 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask while stirring.[3]
-
Heat the mixture gently in a heating mantle to the boiling point of the expected alkene product.
-
Collect the distillate, which will be a mixture of the alkene and water.
-
Transfer the distillate to a separatory funnel. Wash with an equal volume of saturated sodium chloride solution.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate, swirl, and allow it to stand for 15-20 minutes to dry the product.[4]
-
Decant or filter the dried liquid into a tared vial to determine the yield. Further purification can be achieved by a final, careful fractional distillation.
Chemical Reactivity and Mechanistic Insights
The bifunctional nature of 4-(bromomethyl)-4-methylcyclohexene allows for orthogonal reactivity, making it a highly valuable synthetic intermediate.
A. Electrophilic Addition to the Alkene
The carbon-carbon double bond is electron-rich and readily undergoes electrophilic addition reactions. For instance, reaction with HBr follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation intermediate, which is then attacked by the bromide ion.[5]
B. Nucleophilic Substitution at the Alkyl Bromide
The bromomethyl group is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway allows for the covalent attachment of a wide array of nucleophiles (e.g., amines, azides, thiols, carboxylates) without affecting the double bond, providing a direct route to introduce the 4-methyl-4-cyclohexenylmethyl scaffold into larger molecules.[6]
Applications in Drug Discovery and Development
While direct applications of 4-(bromomethyl)-4-methylcyclohexene in marketed drugs are not prominent, its structural motifs are highly relevant in medicinal chemistry for lead discovery and optimization.
-
Scaffold Rigidity: The cyclohexene ring provides a semi-rigid, three-dimensional scaffold. Such structures are invaluable in drug design for positioning functional groups in specific spatial orientations to maximize binding affinity with biological targets like enzymes or receptors.[6]
-
The "Magic Methyl" Effect: The strategic placement of methyl groups can have a profound impact on a molecule's pharmacological profile. This "magic methyl" effect can enhance binding potency by displacing water molecules in a binding pocket, improve metabolic stability by blocking sites of oxidation, or favorably alter the compound's conformation.[7] The quaternary methyl group in the title compound can serve this purpose, locking in a specific conformation of the ring.
-
Versatile Building Block: As a bifunctional molecule, it serves as an attractive starting material for generating libraries of diverse compounds.[6] The alkyl bromide handle allows for its conjugation to other molecules of interest, while the alkene can be further functionalized, for example, through dihydroxylation, epoxidation, or cleavage, to introduce additional complexity and functionality. This versatility is crucial in exploring structure-activity relationships (SAR) during a drug development campaign.
-
Bioisosteric Replacement: The 4-methyl-cyclohexene moiety can be used as a bioisostere for other cyclic or aromatic systems to modulate physicochemical properties like solubility and lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols must be strictly followed when handling Cyclohexene, 4-(bromomethyl)-4-methyl- and related compounds.
-
Hazards: Based on analogous structures, this compound should be considered flammable and an irritant.[8][9] It may cause skin, eye, and respiratory irritation.[10][11] Skin contact may lead to systemic effects upon absorption, and inhalation of vapors can cause dizziness.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including flame-retardant lab clothing, chemical-resistant gloves, and safety goggles.[8][11]
-
Handling: Avoid all personal contact, including inhalation of vapors.[10] Use non-sparking tools and take precautionary measures against static discharge.[9][11] Keep the container tightly closed when not in use.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][10] Keep it away from incompatible materials and ignition sources.[10]
-
Spills and First Aid: In case of a spill, remove all ignition sources and clean up immediately using appropriate absorbent materials.[10] If skin contact occurs, immediately flush with running water.[10] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[11]
References
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PubChem. (n.d.). Cyclohexene, 4-(bromomethyl)-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(Bromomethyl)cyclohexene. National Center for Biotechnology Information. Retrieved from [Link]
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RCI Labscan Limited. (2021, August 2). Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Methylcyclohexene. Retrieved from [Link]
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Chemsrc. (2025, August 25). Cyclohexene, 4-methyl- | CAS#:591-47-9. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexene, 4-methyl- (CAS 591-47-9). Retrieved from [Link]
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NIST. (n.d.). Cyclohexene, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]
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Studylib.net. (n.d.). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]
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NextSDS. (n.d.). (1r,4r)-1-(bromomethyl)-4-methylcyclohexane. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, December 27). Halogenation of 4‐methylcyclohex‐1‐ene. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(bromomethyl)-4-methylhex-1-ene (C8H15Br). Retrieved from [Link]
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Studylib.net. (n.d.). 4-Methylcyclohexene Synthesis: Lab Procedure & Analysis. Retrieved from [Link]
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Brainly.com. (2023, July 6). What is the major product obtained from the reaction of HBr with 4-methylcyclohexene?. Retrieved from [Link]
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YouTube. (2020, December 3). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]
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Quora. (2022, January 5). In the reaction of 5-methylcyclohexa-1,3-diene and (equivalent amount of) HBr, is 4-bromo-4-methyl-cyclohexene a possible product?. Retrieved from [Link]
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Rodrigues, T., et al. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]
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Data.gov. (2025, September 8). Compound 527571: 1-Bromo-4-methylcyclohex-1-ene. Retrieved from [Link]
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PMC. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]
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Highlights in Science, Engineering and Technology. (2023, December 7). Applications of MOFs in Drug Delivery. Retrieved from [Link]
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